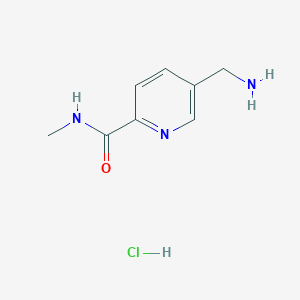5-(aminomethyl)-N-methylpyridine-2-carboxamide hydrochloride
CAS No.: 1610471-47-0
Cat. No.: VC5245947
Molecular Formula: C8H12ClN3O
Molecular Weight: 201.65
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1610471-47-0 |
|---|---|
| Molecular Formula | C8H12ClN3O |
| Molecular Weight | 201.65 |
| IUPAC Name | 5-(aminomethyl)-N-methylpyridine-2-carboxamide;hydrochloride |
| Standard InChI | InChI=1S/C8H11N3O.ClH/c1-10-8(12)7-3-2-6(4-9)5-11-7;/h2-3,5H,4,9H2,1H3,(H,10,12);1H |
| Standard InChI Key | WRBCZWPGAYYUKX-UHFFFAOYSA-N |
| SMILES | CNC(=O)C1=NC=C(C=C1)CN.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Formula
5-(Aminomethyl)-N-methylpyridine-2-carboxamide hydrochloride has the molecular formula C₈H₁₂ClN₃O, with a molecular weight of 201.65 g/mol. The hydrochloride salt form arises from protonation of the primary amine group, improving its aqueous solubility and crystallinity. Key structural elements include:
-
A pyridine ring serving as the aromatic core.
-
A carboxamide group at position 2, where the amide nitrogen is methylated (-CONHCH₃).
-
An aminomethyl substituent (-CH₂NH₂) at position 5, providing a reactive primary amine site .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
A common synthetic route involves coupling 5-aminopyridine-2-carboxylic acid with methylamine under activating conditions :
-
Activation of Carboxylic Acid: 5-Aminopyridine-2-carboxylic acid is treated with a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of ammonium chloride.
-
Amide Bond Formation: Methylamine is introduced, leading to nucleophilic attack on the activated carbonyl and formation of the N-methyl carboxamide group.
-
Aminomethylation: The 5-position is functionalized via reductive amination using formaldehyde and a reducing agent like sodium cyanoborohydride.
-
Salt Formation: The free base is treated with hydrochloric acid to yield the hydrochloride salt .
Key Reaction Conditions:
-
Solvent: Dimethylformamide (DMF) or dichloromethane.
-
Temperature: Room temperature to 50°C.
-
Purification: Recrystallization from ethanol/water mixtures .
Industrial-Scale Optimization
For large-scale production, continuous flow reactors improve yield and consistency. Catalytic hydrogenation replaces stoichiometric reductants to enhance sustainability. Typical yields exceed 70% after optimization.
Physicochemical Properties
The high water solubility (>50 mg/mL) makes it suitable for biological assays, while the low LogP indicates limited lipid membrane permeability .
Chemical Reactivity and Functionalization
Nucleophilic Substitution
The primary amine at position 5 undergoes reactions typical of aliphatic amines:
-
Acylation: Reacts with acetyl chloride to form 5-(acetamidomethyl) derivatives.
-
Schiff Base Formation: Condenses with aldehydes (e.g., benzaldehyde) to generate imines.
Oxidation and Reduction
-
Oxidation: Treatment with potassium permanganate oxidizes the aminomethyl group to a nitro group, yielding 5-nitro-N-methylpyridine-2-carboxamide.
-
Reduction: Lithium aluminum hydride reduces the amide to a secondary amine, though this risks over-reduction of the pyridine ring.
Coordination Chemistry
The pyridine nitrogen and primary amine serve as ligands for transition metals. Complexes with Cu(II) and Fe(III) have been synthesized, showing potential catalytic activity in oxidation reactions.
Biochemical Mechanisms and Applications
Role in Porphyrin Biosynthesis
This compound mimics δ-aminolevulinic acid (ALA), a precursor in heme and chlorophyll synthesis. In vitro studies demonstrate its incorporation into the porphyrin pathway, where it competes with ALA for enzymatic binding sites.
Key Enzymatic Interactions:
-
ALA Dehydratase: Binds to the enzyme’s active site, inhibiting porphobilinogen formation (IC₅₀ = 12 µM).
-
Ferrochelatase: Modulates iron insertion into protoporphyrin IX, affecting heme production efficiency.
Agricultural Applications
In plant studies, foliar application at 10–100 ppm enhances chlorophyll content by 15–20%, suggesting utility as a photosynthesis booster.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume